molecular formula C13H18N2O6S B14155142 tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate CAS No. 137018-94-1

tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate

Cat. No.: B14155142
CAS No.: 137018-94-1
M. Wt: 330.36 g/mol
InChI Key: CUYSFIAZHCKARE-QMMMGPOBSA-N
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Description

Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a thiazolidine ring and a tert-butyl ester group. These structural elements contribute to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of thiazolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate involves its ability to act as a protecting group for amino acids and peptides. The compound forms stable carbamate linkages, which can be selectively cleaved under specific conditions, allowing for controlled release of the protected functional groups. This property is particularly useful in peptide synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate stands out due to its unique combination of a thiazolidine ring and a tert-butyl ester group. This structural feature imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

137018-94-1

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

3-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) (4R)-1,3-thiazolidine-3,4-dicarboxylate

InChI

InChI=1S/C13H18N2O6S/c1-13(2,3)20-12(19)14-7-22-6-8(14)11(18)21-15-9(16)4-5-10(15)17/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

CUYSFIAZHCKARE-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)ON2C(=O)CCC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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